Oxytocin acetate

Descripción

Overview of the Oxytocin (B344502) Neuropeptide System

The oxytocin neuropeptide system centers around oxytocin (OXT), a peptide hormone and neuropeptide primarily synthesized in the magnocellular and parvocellular neurons of the hypothalamus, specifically within the paraventricular (PVN) and supraoptic (SON) nuclei, as well as accessory nuclei. wikipedia.orgfrontiersin.orgmdpi.com From the hypothalamus, oxytocin is transported via axons to the posterior pituitary gland, where it is stored in neurosecretory granules and subsequently released into the bloodstream. wikipedia.orgmdpi.com Oxytocin also projects to other brain regions, influencing various neural functions. frontiersin.org

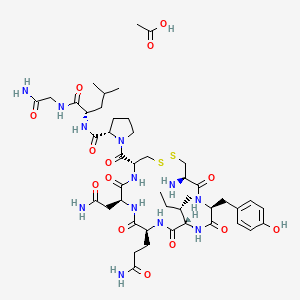

Oxytocin is a nonapeptide, meaning it is composed of nine amino acids: cysteine, tyrosine, isoleucine, glutamine, asparagine, cysteine, proline, leucine, and glycine. mdpi.comusda.gov A disulfide bridge forms between the cysteine residues at positions 1 and 6, creating a cyclic structure. drugbank.com

The oxytocin system plays a crucial role in both peripheral and central physiological processes in mammals. Peripherally, oxytocin is well-known for its involvement in stimulating uterine contractions during labor and promoting milk ejection during lactation. wikipedia.orgfrontiersin.orgmdpi.comresearchgate.net Centrally, oxytocin acts as a neurotransmitter or neuromodulator, influencing a wide range of behaviors, including social bonding, recognition, and attachment, as well as stress responses and fear conditioning. wikipedia.orgfrontiersin.orgdrugbank.comresearchgate.netnih.govnih.gov It binds to the oxytocin receptor (OTR), a G protein-coupled receptor expressed in various brain regions, including the olfactory system, basal ganglia, hippocampus, central amygdala, and hypothalamus. frontiersin.org The OTR, upon oxytocin binding, activates the Gq protein subunit, leading to cell excitation. frontiersin.org

The biosynthesis of oxytocin begins with the OXT gene, located on chromosome 20, which encodes an inactive precursor protein that includes the oxytocin carrier protein neurophysin I. wikipedia.orgmdpi.com This precursor is then processed through a series of enzymatic hydrolyses to yield the active oxytocin nonapeptide. wikipedia.org

Oxytocin Acetate (B1210297) as a Research Tool and Chemical Entity in Advanced Oxytocin Studies

Oxytocin acetate is a chemical entity frequently encountered in advanced oxytocin research. It is an analog of oxytocin, formed by the chemical conjugation of oxytocin with an acetic acid moiety. biosynth.com This salt form can offer advantages in terms of stability compared to oxytocin itself. biosynth.com

As a research tool, this compound is utilized to investigate the influence of peripheral oxytocin on behavioral responses. targetmol.com It functions as a ligand of the oxytocin receptor. targetmol.com Studies have shown that this compound may exhibit stronger binding affinity for the oxytocin receptor, potentially due to its increased molecular weight compared to oxytocin. biosynth.com

Research findings indicate that this compound can stimulate neurotransmission. biosynth.com It has also been shown to increase levels of growth factors and fatty acids in tissues when administered intramuscularly in certain studies. biosynth.com In specific research contexts, this compound has demonstrated effects on thermoregulation and social interaction in animal models. For instance, in one study, this compound administered subcutaneously to rats at a dose of 0.3 mg/kg resulted in a more significant decrease in core body temperature compared to saline or lower doses of this compound. medchemexpress.cn The same study also observed that this compound at 0.1 mg/kg led to increased physical and anogenital sniffing, as well as a greater total duration of social interaction in rats. medchemexpress.cn

This compound is also identified in the context of studying tocolytic efficacy, although its specific role in this area requires further detailed examination within the provided scope. biorxiv.org

The PubChem CID for this compound is 12004215, with a molecular formula of C45H70N12O14S2 and a molecular weight of 1067.2 g/mol or 1066.45758730 Da. biosynth.comnih.govnih.gov It is also associated with CAS Number 6233-83-6. biosynth.comnih.gov

Here is a table summarizing some chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₄₅H₇₀N₁₂O₁₄S₂ | biosynth.comnih.govnih.gov |

| Molecular Weight | 1067.2 g/mol or 1066.46 Da | biosynth.comnih.gov |

| CAS Number | 6233-83-6 | biosynth.comnih.gov |

| PubChem CID | 12004215 | nih.govnih.gov |

Historical Development of Synthetic Oxytocin Analogs in Academic Inquiry

The historical development of synthetic oxytocin analogs is a significant aspect of academic inquiry into the oxytocin system. Following the determination of oxytocin's molecular structure in 1952 and its synthesis in 1953 by Vincent du Vigneaud, for which he received the Nobel Prize in Chemistry in 1955, research expanded to include the preparation of oxytocin analogs. wikipedia.orgusda.govdrugbank.comuochb.cz Du Vigneaud's work marked the first synthesis of a polypeptide hormone. wikipedia.org

The synthesis of oxytocin itself has been a crucial benchmark in the development of peptide synthesis methods, particularly concerning the formation of its intramolecular disulfide bridge. researchgate.net For nearly seven decades, the medicinal chemistry and pharmacology of oxytocin and its analogs have been a productive area of research. researchgate.net

Academic inquiry has focused on modifying the oxytocin molecule at various positions to create analogs with altered pharmacological properties, such as improved potency, selectivity, or duration of action. uochb.cznih.gov Thousands of peptidic oxytocin analogs with both antagonistic and agonistic properties have been synthesized and biologically evaluated. researchgate.netnih.gov

Early work on synthetic routes for oxytocin and the preparation of analogs was conducted in the decade following du Vigneaud's synthesis. wikipedia.org The first useful oxytocin analog, methyloxytocin (Tyr(OMe)2-oxytocin), was developed in 1966. uochb.cz Later developments include analogs with modifications to the disulfide bridge, such as carbetocin, which features a carba modification that enhances metabolic stability and prolongs its effect. uochb.cz This modification was developed in 1964. uochb.cz

The design of oxytocin analogs continues to be an active area of research, driven by the potential therapeutic applications of targeting the oxytocin receptor system for various conditions, including those related to social dysfunction and neurodegenerative diseases. frontiersin.orgmdpi.comnih.govresearchgate.net

Propiedades

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O12S2.C2H4O2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;1-2(3)4/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);1H3,(H,3,4)/t22-,25-,26-,27-,28-,29-,30-,31-,35-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZOEVVLZMNAEH-BXUJZNQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H70N12O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046552 | |

| Record name | Oxytocin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1067.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6233-83-6 | |

| Record name | Oxytocin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006233836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxytocin, monoacetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Mechanisms of Oxytocin Acetate at the Molecular and Cellular Level

Oxytocin (B344502) Receptor Interactions and Activation Kinetics

The oxytocin receptor is a key mediator of oxytocin acetate's effects. It belongs to the rhodopsin-type (class I) group of G protein-coupled receptors and is expressed in various tissues, including the myometrium, mammary glands, and the central nervous system. wikipedia.orgmedchemexpress.comncats.io

Ligand Binding Dynamics and Receptor Affinity of Oxytocin Acetate (B1210297)

This compound functions as a potent ligand for oxytocin receptors. scbt.com Its interaction with the OTR involves specific molecular recognition and binding within the receptor pocket. The binding of agonists like oxytocin requires magnesium ions, and the binding affinity is potentiated by Mg²⁺. nih.gov Studies have characterized the agonist-binding region of the receptor, noting it is distinct from the antagonist binding site. ncats.io The acetate moiety in this compound is synthesized by the chemical conjugation of oxytocin with acetic acid. biosynth.com This structural modification has been suggested to contribute to a stronger binding affinity for the oxytocin receptor compared to oxytocin, potentially due to its increased molecular weight and enhanced stability. biosynth.com

Research indicates that the removal or substitution of specific residues in the OTR, such as R34, F103, and R104, can significantly decrease oxytocin binding affinity. For instance, removal of R34 by truncation or substitution can result in a 2,000-fold decrease in oxytocin binding affinity. nih.gov

Conformational Changes and Receptor Allosterism Induced by this compound

Upon binding of an agonist like this compound, the oxytocin receptor undergoes conformational changes essential for its activation. These changes involve the rearrangement of transmembrane helices, a characteristic feature of GPCR activation. nih.gov A notable aspect of OTR activation involves the disruption of the alpha helical nature of a segment of transmembrane helix 7 (TM7). nih.gov This disruption is induced by the binding of oxytocin and is considered a mechanism for full agonism. nih.gov

The OTR also exhibits allosteric modulation. The high-affinity receptor state requires both Mg²⁺ and cholesterol, which are thought to function as allosteric modulators. ncats.ionih.gov Cholesterol, in particular, has been shown to be critical for OTR function and plays a role in GPCR allosteric modulation more generally. nih.gov Potential cholesterol and lipid-like densities have been observed in specific pockets of the OTR structure, suggesting their involvement in modulating receptor dynamics and downstream effects. scbt.comnih.gov The unique conformation of this compound allows for high affinity binding, influencing G-protein coupled receptor pathways and contributing to distinct allosteric modulation. scbt.com

Intracellular Signal Transduction Pathways Mediated by this compound

Activation of the oxytocin receptor by this compound triggers intracellular signaling cascades primarily through coupling to G proteins. medchemexpress.comscbt.com The OTR is known to couple to multiple types of G proteins, leading to the activation of various downstream effector systems and the generation of second messengers. medchemexpress.comnih.govkarger.comnih.gov

G-Protein Coupling Selectivity and Activation (Gq, Gi)

The oxytocin receptor is primarily coupled via Gq proteins to phospholipase C-beta (PLC-β). ncats.ionih.govkarger.com However, OTRs can also couple to Gi/o-family G proteins. nih.govkarger.comnih.govjneurosci.org Studies in rat myometrium have shown significant amounts of both Gαq/11 and Gαi3 associated with the OTR, with a lesser amount of Gαs also complexed. nih.gov The coupling to Gi has been indicated as an important component of OTR signal transduction, supported by findings that oxytocin stimulation of GTPase activity in myometrial membranes is inhibited by pertussis toxin, which targets Gi proteins. nih.gov The C-terminus of the OTR contains G protein-binding sites, and specific residues in this region are necessary for coupling to Gq, but not Gi, suggesting independent mechanisms for coupling to these protein families. karger.com This molecular feature allows the OTR to predominantly bind to Gq or Gi under different functional states. karger.com Research using biosensors has further demonstrated that OTR is a strong activator of Gq, G11, and G15, and a weak activator of Gi/o-family proteins. nih.gov

Downstream Effector Systems and Second Messenger Generation (e.g., PLC-β, MAPK, PKC, CaMK, IP3, cAMP, cGMP)

The primary signaling pathway activated by OTR coupling to Gq involves the activation of Phospholipase C-beta (PLC-β). ncats.iokarger.com PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). karger.comwikipedia.org IP3 is soluble and diffuses through the cell to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ions. wikipedia.orgcreative-diagnostics.com The increase in intracellular calcium concentration is crucial for many of oxytocin's effects, particularly muscle contraction. ncats.iocreative-diagnostics.com DAG remains within the cell membrane and, along with calcium, activates Protein Kinase C (PKC). wikipedia.org

PKC is a family of enzymes involved in phosphorylating various proteins, playing roles in numerous signal transduction cascades. wikipedia.org Studies have shown that oxytocin-induced effects, such as the activation of eukaryotic elongation factor 2 in myometrial cells, are mediated by the PKC pathway. nih.gov

The OTR can also influence other signaling pathways. While the primary coupling is to Gq, coupling to Gi/o can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. karger.com Conversely, coupling to Gs can activate adenylyl cyclase, increasing cAMP. karger.comwikipedia.org cAMP is another crucial second messenger involved in various cellular processes, often by activating Protein Kinase A (PKA). wikipedia.org

Mitogen-Activated Protein Kinases (MAPK), such as ERK1/2 and p38, are also implicated in OTR signaling, although the specific activation patterns can depend on the receptor's localization within the cell membrane, such as in caveolin-1 (B1176169) enriched domains. nih.govresearchgate.net

While cyclic GMP (cGMP) is a second messenger whose levels can increase in response to various hormones including oxytocin nih.govctdbase.org, its direct link as a primary downstream effector specifically of this compound acting through OTR and the detailed pathway involving CaMK in this context were not extensively detailed in the provided search results. IP3, cAMP, and cGMP are well-established second messengers in cellular signaling. wikipedia.orgwikipedia.orgctdbase.orgwikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgmetabolomicsworkbench.orgguidetopharmacology.orgnih.govuni.lu

Here is a summary of key second messengers and effectors:

| Second Messenger/Effector | Pathway Activated By OTR Coupling | Role in Signaling | PubChem CID (if applicable) |

| IP3 (Inositol 1,4,5-trisphosphate) | Gq -> PLC-β | Triggers intracellular calcium release | 439456 nih.govguidetopharmacology.orgmcw.edu |

| DAG (Diacylglycerol) | Gq -> PLC-β | Activates Protein Kinase C (PKC) | Not applicable (Lipid) |

| Ca²⁺ (Intracellular Calcium) | IP3-mediated release, other mechanisms | Activates various proteins, including PKC and CaMK; crucial for muscle contraction | Not applicable (Ion) |

| PKC (Protein Kinase C) | DAG and Ca²⁺ | Phosphorylates target proteins, involved in diverse cellular responses | See note below for CID |

| cAMP (Cyclic AMP) | Gi (inhibition), Gs (activation) | Activates Protein Kinase A (PKA), regulates ion channels | 6076 wikipedia.orgmetabolomicsworkbench.orgguidetopharmacology.orgnih.govuni.lu |

| cGMP (Cyclic GMP) | Can be influenced by oxytocin | Activates protein kinases, involved in various signaling pathways | 135398570 nih.govctdbase.orgguidetopharmacology.orgguidetoimmunopharmacology.org |

| PLC-β (Phospholipase C-beta) | Gq | Hydrolyzes PIP2 to DAG and IP3 | See note below for CID |

| MAPK (Mitogen-Activated Protein Kinases) | Downstream of OTR activation | Involved in cell growth, differentiation, and stress responses | See note below for CID |

| CaMK (Calcium/Calmodulin-Dependent Kinase) | Intracellular Calcium | Phosphorylates target proteins in response to calcium signals | See note below for CID |

Note on Protein CIDs: PubChem primarily assigns CIDs to small molecules. While there are CIDs for some peptides and specific protein fragments or ligands that interact with proteins, there are generally no single CIDs for entire protein families (like MAPK, PKC, CaMK) or multi-subunit protein complexes (like Gq, Gi) as they are large macromolecules with complex structures and variations. PLC-β is also a protein family. Therefore, CIDs are not provided for these protein entities in the table.

Cross-Reactivity and Allosteric Modulation of Related Receptor Systems

While the primary target of oxytocin is the OTR, studies have demonstrated that oxytocin, including in its acetate salt form used in research uthscsa.edu, can exhibit cross-reactivity with related receptors, particularly vasopressin receptors, and can also act as an allosteric modulator of other systems, such as opioid receptors researchgate.netnordicbiosite.comnordicbiosite.comnih.govresearchgate.net. This cross-talk and allosteric modulation contribute to the complex pharmacological profile of this compound.

Interaction with Vasopressin Receptors (AVPR1a) and its Implications

Oxytocin shares structural similarity with arginine vasopressin (AVP), another nonapeptide hormone nih.govmdpi.com. This structural homology can lead to oxytocin binding to vasopressin receptors, particularly the vasopressin 1a receptor (AVPR1a) mdpi.comresearchgate.netmdpi.com. AVPR1a is also a GPCR and is found in various tissues, including the brain, blood vessels, and uterus mdpi.comnih.gov.

Positive Allosteric Modulatory Effects on Opioid Receptors (e.g., μ opioid receptor)

Beyond direct receptor binding, oxytocin has been shown to act as a positive allosteric modulator (PAM) at opioid receptors, particularly the μ-opioid receptor (MOR) researchgate.netnordicbiosite.comnih.govresearchgate.netiiab.me. Allosteric modulation occurs when a molecule binds to a site on the receptor distinct from the primary orthosteric binding site, thereby altering the receptor's conformation and influencing the binding or efficacy of the orthosteric ligand iiab.me.

Studies have demonstrated that oxytocin enhances MOR activity researchgate.netnordicbiosite.comsigmaaldrich.com. This allosteric modulation can potentiate the effects of opioid agonists uthscsa.eduresearchgate.net. Research using in vitro models has shown that oxytocin can enhance the potency of fentanyl, a MOR agonist, at the cellular level uthscsa.edu. This suggests that this compound, by providing oxytocin, could influence opioidergic signaling pathways not by directly activating opioid receptors as a primary ligand, but by enhancing the response to endogenous or exogenous opioids researchgate.netnordicbiosite.comnih.gov. This allosteric effect on MOR may contribute to some of the behavioral or physiological effects observed with oxytocin administration, potentially playing a role in areas like analgesia researchgate.netnih.govresearchgate.net. It is important to note that while oxytocin acts as a PAM at MOR and kappa-opioid receptors (KOR), it does not appear to have the same modulatory effect on delta-opioid receptors (DOR) nih.govresearchgate.net.

Structure Activity Relationship Sar Studies of Oxytocin Acetate and Its Analogs

Elucidation of Key Structural Determinants for Receptor Binding and Efficacy

The binding of oxytocin (B344502) to its receptor, a class I G protein-coupled receptor, is a highly specific interaction governed by key structural features of the peptide. physiology.org Cryo-electron microscopy has provided high-resolution insights into the binding mode of oxytocin with its receptor. researchgate.net

Oxytocin is a nonapeptide with a cyclic structure formed by a disulfide bond between the cysteine residues at positions 1 and 6. nih.govbiorxiv.orgbiorender.com This 20-membered ring is crucial for its biological activity. nih.gov The cyclic conformation is essential for proper receptor binding and activation. researchgate.netbiorender.com Disruption of this cyclic structure leads to a loss of activity. acs.org The disulfide bridge not only stabilizes the cyclic conformation but is also directly involved in receptor interaction. biorender.comnih.gov Studies involving the replacement of the disulfide bond with other linkages, such as a lactam bridge, have been explored to create more stable analogs. researchgate.netnih.govfrontiersin.org While some of these modifications can retain or even enhance certain properties, they underscore the fundamental importance of the constrained cyclic structure for receptor recognition. researchgate.netnih.gov

Specific amino acid residues within the oxytocin sequence play critical roles in receptor binding and efficacy. The asparagine residue at position 5 (Asn5) is particularly important for the biological activity of oxytocin agonists. nih.gov Modifications at this position often lead to a significant decrease in potency. nih.govnih.gov The glutamine at position 4 (Gln4) and the C-terminal glycinamide (B1583983) (Gly9-NH2) are also key for activity and are susceptible to degradation through deamidation. nih.govrug.nl The terminal amide group of Gly9 is crucial for its biological function. The table below summarizes the significance of these residues.

| Residue | Position | Importance in Structure-Activity Relationship |

| Gln4 | 4 | Contributes to receptor binding and is a site of deamidation. nih.govrug.nl |

| Asn5 | 5 | Critical for agonist activity; modifications often reduce potency. nih.govnih.gov |

| Gly9 | 9 | The C-terminal glycinamide is essential for biological activity and is a site of deamidation. nih.govrug.nl |

Rational Design and Synthesis of Oxytocin Acetate (B1210297) Derivatives for Research Applications

The knowledge gained from SAR studies has enabled the rational design and synthesis of a vast number of oxytocin analogs. nih.gov These efforts have been aimed at creating molecules with improved properties such as enhanced receptor selectivity, potency, and stability for use as research tools. nih.gov

A significant challenge in designing oxytocin analogs is achieving selectivity for the oxytocin receptor (OTR) over the closely related vasopressin receptors (V1aR, V1bR, and V2R). nih.govbiorxiv.orgnih.gov Modifications at various positions of the oxytocin molecule have been explored to enhance this selectivity. For instance, substitution of the cysteine bridge with a lactam has been shown to result in unprecedented selectivity against the V1aR. frontiersin.org The development of synthetic agonists like [Thr4Gly7]OT (TGOT) has provided tools with remarkable selectivity for the OTR in certain species. nih.gov Antagonists with high affinity and selectivity for the OTR have also been developed through systematic modifications of the peptide backbone and side chains. researchgate.netnih.gov

The following table highlights some strategies used to modulate receptor selectivity and potency:

| Modification Strategy | Effect on Receptor Binding | Example Analog(s) |

|---|---|---|

| Lactam bridge substitution | Increased selectivity for OTR over V1aR. frontiersin.org | RO6958375 |

| Amino acid substitutions (e.g., at positions 4 and 7) | Enhanced selectivity for OTR in specific species. nih.gov | [Thr4Gly7]OT (TGOT) |

To visualize and quantify oxytocin receptors in vivo, modified peptides and radiotracers have been developed for use with imaging techniques like positron emission tomography (PET). nih.govrsc.orgnih.govresearchgate.netuq.edu.au These tracers are typically oxytocin analogs conjugated to a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.govrsc.orgnih.govresearchgate.netbohrium.com The design of these radiotracers involves creating analogs that retain high affinity and selectivity for the OTR while being amenable to radiolabeling. nih.govrsc.org For example, a novel Al¹⁸F-labeled peptide tracer has been developed that shows comparable affinity to oxytocin but with higher selectivity and stability. nih.govrsc.org Fluorescently labeled oxytocin analogs have also been synthesized for in vitro studies and high-resolution imaging applications. researchgate.netmdpi.com

Stability and Degradation Pathways: Structural Influences on Biotransformation

The inherent instability of oxytocin, particularly in aqueous solutions and at elevated temperatures, presents a significant challenge. rug.nlacs.org Understanding its degradation pathways is crucial for developing more stable formulations and analogs. nih.govnih.govresearchgate.net

The degradation of oxytocin is influenced by factors such as pH and temperature. nih.govresearchgate.net It is most stable at a pH of around 4.5. nih.govresearchgate.net At acidic pH, deamidation of Gln4, Asn5, and the C-terminal Gly9-NH2 are major degradation pathways. nih.gov At neutral to alkaline pH, the formation of disulfide-linked dimers and other aggregates becomes more prominent. nih.gov The degradation process can also be initiated by β-elimination of the disulfide linkage. nih.gov

Structural modifications have been shown to significantly influence the biotransformation and stability of oxytocin analogs. Replacing the labile disulfide bond with a more stable thioether or lactam bridge can increase the half-life of the peptide in plasma. researchgate.netnih.govnih.gov For instance, replacing the disulfide bond with a lactam increased the in vitro serum stability from 1.4 minutes for oxytocin to 25.8 minutes for the analog. researchgate.net Such modifications can protect the molecule from enzymatic degradation without abolishing its biological activity. researchgate.net

The table below summarizes the influence of pH on the primary degradation pathways of oxytocin:

| pH Condition | Primary Degradation Pathway(s) |

|---|---|

| Acidic (e.g., pH 2.0) | Deamidation at Gln4, Asn5, and Gly9-NH2. nih.gov |

Identification of Enzymatic Cleavage Sites (e.g., C-terminal, Tyr2-Ile3)

The transient in vivo half-life of oxytocin is largely attributable to its degradation by various enzymes. Research has pinpointed several key sites within the oxytocin molecule that are particularly vulnerable to enzymatic attack.

One of the principal routes of oxytocin inactivation involves the C-terminal portion of the peptide. The peptide bond between Leucine at position 8 and Glycinamide at position 9 (Leu8-Gly9-NH2) is a known target for carboxypeptidase-type enzymes, leading to the removal of the C-terminal glycinamide and subsequent loss of biological activity. researchgate.net

Another significant cleavage site is the peptide bond between Tyrosine at position 2 and Isoleucine at position 3 (Tyr2-Ile3 ). This bond is susceptible to chymotryptic cleavage. 5z.com Modification of the tripeptide side chain of oxytocin has been reported to influence the rate of this chymotryptic cleavage. 5z.com

Additionally, the N-terminal region is a target for aminopeptidases, which cleave the bond between Cysteine at position 1 and Tyrosine at position 2 (Cys1-Tyr2). This N-terminal splitting is considered a major inactivation pathway for oxytocin. nih.gov The disulfide bridge between the two cysteine residues at positions 1 and 6 is also a point of metabolic vulnerability, as its reduction leads to a linearized, inactive peptide. nih.gov

Table 1: Key Enzymatic Cleavage Sites in Oxytocin

| Cleavage Site | Amino Acid Positions | Type of Enzyme | Consequence of Cleavage |

|---|---|---|---|

| C-terminal | Leu8-Gly9 | Carboxypeptidase | Removal of C-terminal glycinamide, inactivation |

| Internal | Tyr2-Ile3 | Chymotrypsin-like enzymes | Cleavage of the peptide ring |

| N-terminal | Cys1-Tyr2 | Aminopeptidase (B13392206) | N-terminal degradation, inactivation |

| Disulfide Bridge | Cys1-Cys6 | Reductases | Linearization of the peptide, inactivation |

Structural Modifications to Enhance Metabolic Resistance in Biological Environments

Building on the knowledge of enzymatic cleavage sites, researchers have developed numerous oxytocin analogs with structural modifications designed to improve metabolic stability. These modifications aim to protect the vulnerable peptide bonds from enzymatic degradation, thereby prolonging the molecule's half-life and therapeutic effect.

A notable example of a metabolically stable oxytocin analog is Carbetocin . patsnap.com Its structure incorporates modifications that confer greater resistance to enzymatic degradation compared to native oxytocin. patsnap.com Carbetocin is a long-acting synthetic analog of oxytocin, and its design addresses some of the key metabolic liabilities of the parent molecule. mdpi.com

One successful strategy to enhance metabolic resistance is the replacement of the labile disulfide bond with more robust chemical linkages. For instance, replacing the disulfide bridge with a stable lactam (amide) bond has been shown to significantly increase the in vitro serum stability of oxytocin analogs. researchgate.netnih.gov This modification prevents the reductive cleavage of the disulfide bond, a key inactivation pathway. nih.gov Similarly, bridging the disulfide region with substituted dibromo-xylene has also been shown to improve stability. researchgate.net

Glycosylation is another effective approach to improve the pharmacokinetic profile of oxytocin analogs. Attaching sugar moieties to the peptide can shield it from enzymatic attack and slow its metabolism. researchgate.netnih.gov Studies have demonstrated that glycosylation, often in combination with other modifications like lactam bridge formation, can enhance in vitro stability. researchgate.netnih.gov

Further modifications include alterations at the N-terminus and C-terminus. N-terminal deamination can protect against aminopeptidase activity. nih.gov At the C-terminus, modifications to the Leu8-Gly9 peptide bond have been explored to prevent cleavage by carboxypeptidases. 5z.com

Table 2: Impact of Structural Modifications on the In Vitro Serum Half-Life of Oxytocin Analogs

| Modification | Example Analog | In Vitro Serum Half-Life (min) | Fold Increase vs. Oxytocin |

|---|---|---|---|

| Native Oxytocin | - | 1.4 ± 0.6 | - |

| Lactam Bridge Replacement | Lactam-substituted analog | 25.8 ± 0.9 | ~18.4 |

| Lactam Bridge + Glycosylation | Glycosylated lactam analog | 34.5 ± 0.9 | ~24.6 |

Data sourced from studies on in vitro stability in rat serum. researchgate.net

These SAR studies underscore the intricate relationship between the chemical structure of oxytocin acetate and its analogs and their metabolic fate. By identifying and protecting enzymatic cleavage sites through targeted structural modifications, it is possible to design novel oxytocin analogs with significantly improved metabolic resistance, paving the way for more effective therapeutic applications.

Neurobiological and Behavioral Investigations of Oxytocin Acetate in Preclinical Animal Models

Central Nervous System Pharmacokinetics and Distribution

The journey of oxytocin (B344502) acetate (B1210297) from peripheral administration to its effects within the central nervous system (CNS) is a complex process governed by several mechanisms. Understanding how this compound penetrates the brain is crucial for interpreting its neurobiological and behavioral effects observed in preclinical animal models.

While oxytocin is a relatively large peptide, traditionally considered unlikely to cross the blood-brain barrier (BBB) in significant amounts, evidence from animal studies suggests several pathways facilitate its entry into the brain.

Olfactory and Trigeminal Nerves: A direct route for oxytocin to enter the brain following intranasal administration is via the olfactory and trigeminal neural pathways. researchgate.netnih.gov Studies in rats have demonstrated that radiolabeled oxytocin can be detected in high concentrations in the olfactory bulb, trigeminal ganglia, and various brain regions along their trajectories, such as the frontal cortex, pons, and medulla. researchgate.netnih.gov This suggests that oxytocin can be transported directly into the brain, bypassing the BBB. researchgate.net

RAGE-mediated transport: The Receptor for Advanced Glycation End-products (RAGE) has been identified as a key transporter of oxytocin across the BBB. nih.govnih.govresearchgate.net Found on the endothelial cells of brain capillaries, RAGE facilitates the unidirectional transport of oxytocin from the blood into the brain. nih.govresearchgate.netfrontiersin.org Studies in mice lacking RAGE (Ager−/− mice) have shown a significant reduction in brain oxytocin levels following peripheral administration, along with deficits in maternal bonding behaviors, which are known to be influenced by oxytocin. nih.gov This RAGE-mediated transport is crucial for the behavioral actions of circulating oxytocin. nih.gov

Blood-Brain Barrier Considerations: Although direct transport mechanisms exist, the BBB remains a significant consideration. The molecular weight of oxytocin has historically led to the assumption that it cannot readily penetrate the BBB. researchgate.net However, the discovery of active transport systems like RAGE challenges this notion, indicating that small but biologically relevant quantities of oxytocin can cross the BBB. researchgate.net

Peripherally administered oxytocin acetate can also influence the central oxytocin system indirectly. One proposed mechanism involves a positive feedback loop where exogenous oxytocin stimulates the release of endogenous oxytocin within the brain. frontiersin.org Oxytocinergic neurons operate via a "bursting" mechanism, and the presence of oxytocin can trigger further pulsatile release from central stores. frontiersin.org This suggests that even small amounts of peripherally administered oxytocin entering the brain could amplify its effects by stimulating the release of the brain's own oxytocin. Furthermore, chronic stress models in rats have shown that repeated stress leads to a significant increase in oxytocin release within the hypothalamic paraventricular nucleus (PVN), a key site of oxytocin synthesis, without a corresponding increase in peripheral plasma levels. nih.gov This highlights the differential regulation of central and peripheral oxytocin release in response to environmental stimuli.

Modulation of Neural Circuits and Activity in Animal Brains

Once in the brain, this compound exerts its effects by modulating the activity of various neural circuits and interacting with different neurotransmitter systems. These actions underlie its influence on a wide range of behaviors, including stress responses and social cognition.

Oxytocin is a potent modulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.

Inhibition of HPA Axis Activity: In preclinical models, oxytocin has been shown to dampen HPA axis responses to stressors. nih.govfrontiersin.org It can inhibit the secretion of corticotropin-releasing hormone (CRH) from the PVN, reduce the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, and potentially decrease cortisol release directly at the adrenal glands. frontiersin.org Studies in rats have demonstrated that oxytocin receptor blockade in the brain leads to elevated basal and stress-induced ACTH secretion. researchgate.net

Counterbalancing Stress Hormones: Oxytocin and CRH, the primary driver of the HPA axis, are both produced in the PVN and exert opposing effects on the stress system. frontiersin.org This creates a "counterbalancing" action, where higher activity in oxytocinergic neurons is associated with lower stress responses, and vice versa. frontiersin.org

Chronic Stress and Adaptation: Chronic oxytocin treatment in prairie voles has been shown to prevent the dysregulation of the acute stress response caused by chronic social isolation. nih.gov This suggests that oxytocin can protect against the negative consequences of long-term stress on HPA axis function. nih.gov

The effects of this compound are not uniform throughout the brain; instead, it differentially modulates activity in specific regions critical for emotional and social processing.

| Brain Region | Observed Effects of this compound in Preclinical Models |

| Amygdala | Oxytocin modulates amygdala activity in response to threatening stimuli, which can be dependent on individual anxiety levels. nih.gov It can attenuate amygdala activation during top-down regulation of predictable threats in high-anxiety individuals, while enhancing it during bottom-up anticipation of unpredictable threats in low-anxiety individuals. nih.gov |

| Putamen | Studies have reported enhanced activation in striatal regions, including the putamen, following oxytocin administration during reward-related tasks. researchgate.net |

| Septum | High concentrations of radiolabeled oxytocin have been observed in the septal nucleus of rats following intranasal administration. nih.gov |

| Hippocampus | In a mouse model of autism, peripheral oxytocin administration in infancy was shown to restore hippocampal circuitry and improve social memory in adulthood. nih.gov Oxytocin and its receptors are co-expressed in the dentate gyrus and CA2/CA3 regions of the hippocampus, areas involved in social memory. nih.gov |

| Insular Cortex | Oxytocin can attenuate activation in the posterior insular cortex during the anticipation of predictable threats, particularly in individuals with high trait anxiety. nih.gov |

Oxytocin's influence on behavior is also mediated through its interactions with other major neurotransmitter systems in the brain.

Dopamine (B1211576): There is a significant interplay between the oxytocin and dopamine systems, particularly in brain regions associated with reward and social behavior. nih.govnih.gov Dopamine receptors are located on oxytocin neurons, and dopamine can stimulate oxytocin release. nih.gov Conversely, oxytocin can increase dopamine levels in areas like the medial preoptic area, amygdala, and the ventral tegmental area (VTA). nih.gov This interaction is thought to be crucial for the rewarding aspects of social bonding and sexual behavior. nih.govnih.gov

Endocannabinoid Signaling: The endocannabinoid system, particularly the ligand anandamide (B1667382), plays a role in mediating the rewarding properties of social interaction driven by oxytocin. researchgate.net Research suggests that oxytocin-driven anandamide signaling is a key mechanism underlying the positive reinforcement of social behavior. researchgate.net Studies in rats have also shown an interaction between the oxytocin, endocannabinoid, and nitric oxide systems at the hypothalamic level, suggesting a complex interplay in regulating neuroendocrine activity. researchgate.net

GABA: Oxytocin can modulate the activity of GABAergic (gamma-aminobutyric acid) neurons, the primary inhibitory neurotransmitter system in the brain. This interaction is important for oxytocin's anxiolytic effects. For instance, in the central amygdala, oxytocin's modulation of inhibitory circuits helps to suppress fear responses and decrease anxiety. researchgate.net

Behavioral Phenotypes and Social Modulations in Animal Models

This compound, a synthetic form of the neuropeptide oxytocin, has been a focal point of neurobiological and behavioral research in preclinical animal models. These investigations have been instrumental in elucidating the multifaceted role of oxytocin in a wide array of social and non-social behaviors.

Regulation of Prosocial and Affiliative Behaviors (e.g., Social Bonding, Peer Recognition, Social Motivation, Social Interaction)

Oxytocin is widely recognized for its critical role in fostering prosocial and affiliative behaviors across various species. nih.govnih.gov In socially monogamous prairie voles, oxytocin is integral to the formation of mating-induced pair bonds, a process that involves interaction with the mesolimbic dopamine system. nih.govresearchgate.net Studies in domestic dogs have demonstrated that exogenous oxytocin enhances social motivation to approach and affiliate with both other dogs and human partners, which is fundamental to the formation of stable social bonds. pnas.org Furthermore, endogenous oxytocin levels in dogs were found to increase following affiliative interactions with their canine partners, indicating a positive feedback loop that reinforces social bonding. pnas.org

The neuropeptide also plays a significant role in social recognition. In rodents, oxytocin is involved in the ability to distinguish between familiar and novel individuals. nih.govmpg.derockefeller.edu Mice with genetic deficiencies in oxytocin or its receptor exhibit impaired social memory. nih.govmpg.de Research has shown that oxytocin signaling in the medial amygdala is crucial for mice to differentiate between familiar and novel conspecifics. nih.gov In peri-adolescent California mice, intranasal oxytocin was found to enhance a male's preference for his parents over his peers, suggesting a role in modulating social attachments within the family unit during development. biorxiv.org

Social motivation is another key area influenced by oxytocin. nih.gov Studies in rhesus monkeys have shown that oxytocin can prolong social behavior in individuals who are already socially motivated. eurekalert.org This effect is associated with increased activity and coordinated communication between the basolateral amygdala and the anterior cingulate cortex, brain regions involved in processing reward and social decision-making. eurekalert.org

Below is a table summarizing key findings on the role of oxytocin in prosocial and affiliative behaviors from various animal models.

Impact on Stress-Related, Anxiety-Like, and Fear Behaviors

The influence of oxytocin on stress, anxiety, and fear is complex and can be context-dependent. researchgate.netnih.gov While often associated with anxiolytic (anxiety-reducing) effects, under certain conditions, it can enhance fear responses. researchgate.netnih.govnih.gov In rats, oxytocin administration has been shown to reduce anxiety-like behaviors in various tests, such as the open-field test and the elevated plus-maze. nih.govnih.gov However, some studies have reported that chronic or high levels of oxytocin can increase anxiety-like behaviors in male mice under social stress. escholarship.org

With regard to fear, research suggests that oxytocin can facilitate adaptive fear responses while attenuating more generalized anxiety. researchgate.netnih.gov For instance, oxytocin can strengthen fear memory related to specific cues, which is crucial for rapid threat detection and survival. researchgate.netnih.gov At the same time, it has been shown to reduce sustained contextual fear and anxiety-like behavior. researchgate.netnih.gov In Sprague-Dawley rats, pretreatment with oxytocin was found to reduce acute fear and stress responses during initial fear conditioning, as indicated by decreased freezing behavior and fecal output. ewu.edu However, these effects were not consistently observed during subsequent re-exposure to the fear-inducing context. ewu.edu

The effects of oxytocin on fear and anxiety are also influenced by the specific brain region involved. For example, oxytocin in the central nucleus of the amygdala has been shown to reduce contextual fear responses, whereas in the bed nucleus of the stria terminalis, it facilitates cued fear. nih.govnih.gov

Other Behavioral Modulations (e.g., Attention Control, Pain Nociception, Thermoregulation)

Beyond its well-established roles in social and reproductive behaviors, oxytocin also modulates other physiological and behavioral processes.

Pain Nociception: Oxytocin has been shown to have analgesic, or pain-reducing, effects. nih.gov It can suppress nociception in inflammatory pain models. nih.govnih.gov Research suggests that oxytocin may exert its antinociceptive effects by directly acting on the pain-sensing receptor TRPV1. nih.gov In mouse models, oxytocin injections have been found to significantly attenuate capsaicin-induced nociceptive behavior. nih.gov

Thermoregulation: Oxytocin is involved in both autonomic and behavioral mechanisms of thermoregulation. frontiersin.org It can influence body temperature by modulating processes such as brown adipose tissue (BAT) thermogenesis, muscle thermogenesis, and vasoconstriction. frontiersin.orgnih.gov In mouse pups deficient in oxytocin, deficits in both thermogenesis and thermotaxis (the movement towards or away from a heat source) have been observed. nih.gov Ablation of oxytocin neurons in mice leads to a lower core body temperature and a reduced response to cold exposure. frontiersin.org

Attention Control: While less extensively studied in the context of oxytocin, some research suggests a role for this neuropeptide in modulating attention. The ability of oxytocin to increase gaze to the eye region of human faces in human studies points towards its influence on social attention. nih.gov In animal models, the enhanced social motivation and interaction driven by oxytocin indirectly suggest an impact on attentional processes towards social stimuli.

Regulation and Interplay with the Endogenous Oxytocin System

Feedback Mechanisms and Exogenous Oxytocin (B344502) Acetate (B1210297) Influence on Endogenous Oxytocin Production and Release

Endogenous oxytocin release is primarily controlled by positive feedback mechanisms. For instance, during childbirth, the release of oxytocin stimulates uterine contractions, which in turn stimulates further oxytocin production and release, increasing the intensity and frequency of contractions until the stimulus ceases. A similar positive feedback loop is observed during lactation and sexual activity. wikipedia.org This pulsatile release of oxytocin occurs when oxytocin neurons in the posterior pituitary depolarize, typically in response to specific stimuli like uterine cues or infant suckling. nih.govfrontiersin.org

The influence of exogenous oxytocin acetate on endogenous oxytocin production and release is a subject of ongoing research and appears complex. While endogenous oxytocin is synthesized in the hypothalamus and released from the posterior pituitary into the bloodstream as a hormone, it also functions as a neurotransmitter in the brain, with central concentrations potentially being significantly higher than peripheral levels. wikipedia.org The extent to which peripherally administered exogenous oxytocin, such as this compound, crosses the blood-brain barrier is debated. nih.govwjgnet.com

Some research suggests that exogenous oxytocin might influence the intrinsic regulation of endogenous oxytocin. In a clinical setting, the use of synthetic oxytocin to induce labor can sometimes be discontinued (B1498344) while labor continues, potentially indicating a feedback mechanism where exogenous administration influences endogenous release. nih.gov Studies in male prairie voles have indicated that synthetic oxytocin can have inhibitory effects on the pulsatile secretion of endogenous oxytocin that may persist. wjgnet.com Conversely, other animal studies suggest that while synthetic oxytocin may reach the brain, it might act differently from endogenous oxytocin. wjgnet.com The precise mechanism by which the maternal brain responds to exogenous oxytocin, either by decreasing or increasing endogenous synthesis or release, remains unclear. nih.gov Peripheral feedback from nerves, such as those signaling cervical dilation, is thought to promote endogenous oxytocin release, which may be more probable than direct penetration of the maternal brain by peripherally administered synthetic oxytocin. nih.gov

Functional Crosstalk with Endogenous Vasopressin and Other Neuropeptide Systems

Oxytocin (OT) and arginine-vasopressin (AVP) are endogenous nonapeptides with a common evolutionary origin, sharing seven out of nine amino acids. nih.govnih.govresearchgate.net Despite structural similarities, OT and AVP can have distinct or even opposing roles in regulating behavior and physiological functions. nih.govnih.gov Both peptides bind to their respective receptors, the oxytocin receptor (OXTR) and vasopressin receptors (V1A, V1B, and V2 receptors). nih.gov

Functional crosstalk can occur between the oxytocin and vasopressin systems, particularly when these peptides are present at high concentrations. nih.gov The receptors themselves also exhibit high sequence homology, which may contribute to biased signaling interactions between the peptides and their receptors. nih.gov While OT generally has a higher affinity for OXTR than for vasopressin receptors, AVP can have similar affinities for both oxytocin and vasopressin receptors. nih.govresearchgate.net This allows for the activation of each other's receptors, especially at elevated levels, expanding the repertoire of signaling by these systems. nih.govnih.gov

Crosstalk between the OT and AVP systems has been observed in various contexts, including female aggression, substance use disorder, ASD, and schizophrenia. mdpi.com For example, changes in OXTR promoter methylation can affect the influence of AVP. researchgate.net Peripheral effects of oxytocin, such as reducing heart rate and body temperature or inducing ejaculatory contractions, can be blocked by V1a receptor antagonists, suggesting interaction at the V1a receptor. researchgate.net Studies using hypothalamic neuronal spheroids have shown that both OT and AVP treatment can increase spheroid size, a response that appears mainly mediated by the V1a receptor, although the OXTR also contributes significantly. mdpi.com This suggests intracellular crosstalk in cells that co-express OT and AVP receptors. mdpi.com

Beyond vasopressin, the oxytocinergic system interacts with other neuropeptide systems. For instance, intranasal oxytocin treatment has been shown to affect the GnRH, kisspeptin, and neurokinin B systems. mdpi.com Oxytocin also modulates the anxiogenic activity of the corticotropin-releasing factor system and interacts with the neuropeptide S system. mdpi.com These interactions highlight the complex interplay between the oxytocin system and other neurochemical pathways in regulating a wide range of physiological and behavioral processes.

Advanced Methodologies and Research Tools for Oxytocin Acetate Studies

In Vivo Experimental Approaches in Animal Models

In vivo studies using animal models are essential for understanding the complex physiological and behavioral effects of oxytocin (B344502) acetate (B1210297) in a living organism. These models allow for the investigation of how oxytocin signaling influences neural circuits, organ function, and behavior.

Neuropharmacological manipulations involve administering compounds that interact with the oxytocin system to observe the resulting effects. This includes the use of OXTR agonists (like oxytocin acetate) or antagonists to either stimulate or block receptor activity. Targeted delivery of antagonists to specific brain regions allows for the investigation of the role of OXTR in those areas. For example, infusing an OXTR antagonist into the nucleus accumbens of prairie voles has been shown to reduce alloparental behavior and prevent mating-induced partner preference nih.gov, researchgate.net.

Viral gene transfer is another powerful tool used in vivo to manipulate the expression of OXT or OXTR in specific brain regions. This technique can be used to either overexpress or knockdown the target gene. Enhancing OXTR expression in the nucleus accumbens of prairie voles using viral vectors has been shown to facilitate partner preference formation nih.gov, researchgate.net. Conversely, RNAi knockdown of OXTR in the nucleus accumbens inhibits social attachment and parental care nih.gov, researchgate.net. These studies highlight the importance of OXTR signaling in specific brain circuits for complex social behaviors.

Pharmacological interventions in animal models have also been used to study the effects of this compound on behaviors such as social interaction and anxiety. This compound administration has been shown to increase social interaction time and specific social behaviors like body sniffing and ano-genital sniffing in rats medchemexpress.com.

Genetic models, particularly knockout mice, are invaluable for studying the physiological and behavioral consequences of a complete or conditional absence of OXT or OXTR signaling. These models provide insights into the essential roles of these genes in development and adult function.

Studies using total body OXTR knockout (OXTR−/−) mice have revealed pervasive social deficits, elevated aggressive behavior, and impairments in lactation and maternal nurturing plos.org, frontiersin.org, nih.gov. These findings suggest a developmental role for OXTR in shaping social abilities and aggression frontiersin.org. OXTR knockout mice have also shown significantly higher levels of pup abandonment compared to controls, indicating that oxytocin lowers the threshold for the initiation of maternal behavior plos.org.

Conditional knockout models, such as forebrain conditional OXTR knockout mice (OXTR FB/FB), allow researchers to investigate the role of OXTR in specific brain regions plos.org, nih.gov. Studies using these mice suggest that OXTR activation specifically in the forebrain is important for the initiation of maternal care plos.org. Furthermore, OXT knockout mice have been used to investigate the contribution of OXT deficiency to social deficits, sometimes mimicking the effects of prenatal exposures researchgate.net.

Genetic variations (polymorphisms) in the OXT and OXTR genes in humans have also been associated with psychiatric disorders and variations in social behaviors, further emphasizing the importance of these genes as revealed by animal models frontiersin.org, researchgate.net.

Advanced Imaging Techniques (e.g., PET imaging of OTR)

Positron Emission Tomography (PET) imaging plays a crucial role in visualizing and quantifying the distribution of oxytocin receptors (OTRs) in living organisms, particularly in the brain. The development of suitable PET radioligands that can cross the blood-brain barrier and bind specifically to OTRs is a key area of research. These radiotracers allow for non-invasive studies correlating neural OTR densities with behavior and investigating the oxytocin system in relation to neurological and psychiatric conditions. snmjournals.orgnih.govhzdr.de

Developing effective PET tracers for OTR imaging presents challenges, including achieving high affinity and selectivity for OTR over related receptors like the vasopressin V1a receptor (V1aR), ensuring sufficient brain penetration, and developing efficient radiosynthesis methods. nih.govnih.gov Research efforts have focused on synthesizing and evaluating various small molecule and peptide-based radioligands labeled with isotopes such as Carbon-11 (B1219553) ([¹¹C]) and Fluorine-18 (B77423) ([¹⁸F]). nih.govrsc.orgnih.govrsc.orgimperial.ac.uk

Studies in animal models, such as rats and marmosets, have investigated the potential of different radioligands. For instance, an [¹⁸F]-labeled tracer showed limited brain penetration in cynomolgus monkeys, with uptake primarily observed in the choroid plexus. nih.gov Another [¹¹C]-labeled OTR antagonist, [¹¹C]PF-3274167, showed very low brain uptake in rats under basal conditions, although uptake increased after administration of a P-glycoprotein inhibitor, suggesting it is a substrate for this efflux transporter. nih.gov However, the distribution in the presence of the inhibitor did not match the known OTR distribution in rats, indicating it was not a suitable tracer for OTR imaging in this model. nih.gov

More recent research has explored novel [¹⁸F]-labeled peptide tracers designed for improved properties, such as enhanced selectivity and stability compared to oxytocin. rsc.orgrsc.orgimperial.ac.uk These tracers have been synthesized with high radiochemical yields and have been used to investigate nose-to-brain uptake, a controversial delivery route for oxytocin-based therapeutics. rsc.orgrsc.orgimperial.ac.uk

Analytical and Synthetic Chemistry Techniques

Analytical and synthetic chemistry techniques are fundamental to the study of this compound, enabling its creation, characterization, and quantification in various matrices.

Peptide Synthesis Methodologies (e.g., solid-phase peptide synthesis)

Oxytocin is a nonapeptide, and its synthesis has been a significant area of development in peptide chemistry. Both liquid-phase and solid-phase synthesis methods have been employed. google.comgoogle.com Solid-phase peptide synthesis (SPPS), first introduced by Merrifield, is the most common method used today for peptide production, including oxytocin and its analogues. thermofisher.comcdnsciencepub.comnih.govnih.gov

SPPS involves the stepwise assembly of the peptide chain while it is attached to an insoluble solid support, typically a resin. thermofisher.comnih.gov This approach simplifies purification, as reagents and by-products can be removed by washing the resin. thermofisher.com The peptide chain is typically assembled from the C-terminus to the N-terminus using protected amino acids. thermofisher.comnih.gov Commonly used strategies include Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl) chemistry for Nα-amino protection. google.comgoogle.comcdnsciencepub.com

Improved SPPS methods for oxytocin synthesis have been developed to achieve higher purity and yield. For example, one method utilizes a Rink-Amide resin as the solid support, HBTU as the coupling reagent, and piperazine (B1678402) for Fmoc removal. thieme-connect.com This method also incorporates on-resin removal of the S-Acm protecting group of cysteine and disulfide bond formation using iodine. thieme-connect.com This approach has yielded crude oxytocin with high purity. thieme-connect.com

The synthesis of oxytocin involves forming a disulfide bridge between two cysteine residues. This cyclization step is crucial for the peptide's biological activity. researchgate.net

Radiochemical Synthesis for Labeled Probes

Radiochemical synthesis is essential for creating labeled oxytocin or oxytocin receptor ligands used in imaging techniques like PET and autoradiography. This involves incorporating radioactive isotopes, such as ¹¹C, ¹⁸F, or ¹²⁵I, into the molecule. nih.govrsc.orgnih.govrsc.orgimperial.ac.ukacs.orgnih.gov

The strategies for radiolabeling vary depending on the isotope and the structure of the probe. For PET imaging, the incorporation of short-lived isotopes like ¹¹C and ¹⁸F requires rapid and efficient synthesis methods due to their short half-lives. rsc.orgnih.govrsc.orgimperial.ac.uk Methods often involve attaching the radioisotope as a "prosthetic group" using nucleophilic or electrophilic chemistry. rsc.org Direct radiolabeling, which involves late-stage incorporation of the isotope, can simplify the synthesis. rsc.org For instance, Al¹⁸F labeling using NODA-derived chelation cages has been used for synthesizing [¹⁸F]-labeled peptide tracers for OTR imaging. rsc.orgrsc.orgimperial.ac.uk

Radioiodination with isotopes like ¹²⁵I is another method used to create labeled ligands, particularly for autoradiography studies. nih.govacs.org These methods are crucial for developing tracers to study receptor binding and distribution. nih.govacs.org

Bioanalytical Methods for Compound Quantification in Biological Samples (e.g., LC-MS)

Accurately quantifying oxytocin and its analogues in biological matrices like plasma, saliva, and tissue samples is critical for pharmacokinetic studies and understanding endogenous levels. core.ac.ukresearchgate.netmdpi.comwaters.comnih.govlcms.cz A variety of bioanalytical methods have been developed for this purpose, ranging from immunoassays to advanced chromatographic and mass spectrometric techniques. core.ac.ukresearchgate.netmdpi.comwaters.comnih.govlcms.cz

Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) have been used, but they can sometimes lack the specificity and sensitivity required for accurate quantification of the very low endogenous levels of oxytocin in certain biological samples. core.ac.ukmdpi.comwaters.comlcms.cz

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), has become a preferred method due to its high selectivity and sensitivity. core.ac.ukresearchgate.netmdpi.comwaters.comnih.govlcms.cz LC-MS/MS allows for the separation of oxytocin from complex biological matrices and its specific detection and quantification based on its mass-to-charge ratio and fragmentation pattern. mdpi.comwaters.comnih.govlcms.cz

Sample preparation techniques, such as solid-phase extraction (SPE) and immunoprecipitation (IP), are often employed before LC-MS analysis to clean up the sample and concentrate the analyte, thereby improving sensitivity and reducing matrix effects. core.ac.ukmdpi.comwaters.comnih.gov Ultrasensitive LC-MS/MS methods, sometimes employing nanoflow LC (nLC) or capillary-flow LC systems, have been developed to quantify oxytocin at very low picogram per milliliter (pg/mL) or even femtogram per milliliter (fg/mL) concentrations in plasma and other biological fluids. waters.comnih.govlcms.cz These methods are crucial for accurate pharmacokinetic profiling, especially when dealing with low endogenous levels or studying the disposition of administered oxytocin. waters.comnih.govlcms.cz

Research has demonstrated the effectiveness of LC-MS/MS methods for quantifying oxytocin in various biological samples, including saliva and plasma. mdpi.comwaters.comnih.gov For instance, a validated LC-MS/MS method for simultaneous determination of oxytocin and cortisol in human saliva achieved low limits of quantification. mdpi.com Another study developed an ultrasensitive IP-nLC-MS/MS method capable of quantifying oxytocin in plasma from women in the third stage of labor down to 100 fg/mL. nih.gov

Data Tables

While specific detailed research findings with extensive numerical data tables directly within the scope of this compound were not predominantly found in the search results for the requested sections, the search results highlight the performance characteristics of various analytical methods used for oxytocin quantification. The following table summarizes typical performance metrics reported for LC-MS-based methods.

| Method Type | Sample Matrix | Limit of Quantification (LLOQ) | Key Sample Preparation | Reference |

| LC-MS/MS | Human Saliva | 2.0 x 10⁻³ nmol/L | SPE | mdpi.com |

| LC-MRM (ionKey/MS) | Human Plasma | 10 pg/mL | Protein precipitation, SPE | waters.comlcms.cz |

| IP-nLC-MS/MS | Human Plasma (TSL) | 100 fg/mL | Immunoprecipitation | nih.gov |

Note: TSL refers to the third stage of labor plasma.

Emerging Research Frontiers and Future Directions

Discovery of Novel Signaling Pathways and Mechanisms of Oxytocin (B344502) Acetate (B1210297) Action

The biological effects of oxytocin acetate are initiated by its binding to the oxytocin receptor (OXTR), a member of the G protein-coupled receptor (GPCR) superfamily. medchemexpress.commedchemexpress.comcreative-diagnostics.com For decades, the canonical view of OXTR signaling centered on its coupling to Gαq/11 proteins. This activation triggers the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. frontiersin.orgnih.govgenome.jp This pathway is fundamental to many of oxytocin's classical functions, such as uterine contractions. genome.jp

However, emerging research has unveiled a more complex and nuanced signaling repertoire for the OXTR. It is now established that the receptor can also couple to inhibitory G proteins (Gαi/o), which can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. medchemexpress.commedchemexpress.comfrontiersin.orgnih.gov The ability of the OXTR to engage different G protein subtypes introduces the concept of "biased agonism," where a specific ligand can stabilize a receptor conformation that preferentially activates one signaling pathway over another. nih.gov For instance, the compound Atosiban, while acting as an antagonist at the Gq-mediated pathway, has been shown to function as a biased agonist for Gi coupling. nih.govresearchgate.net This discovery opens the door to developing drugs that can selectively trigger desired cellular responses while avoiding others.

Beyond canonical G protein pathways, research has identified several other signaling cascades activated by oxytocin, expanding its known cellular functions.

Mitogen-Activated Protein Kinase (MAPK) Pathways : Oxytocin has been shown to activate members of the MAPK family, including ERK1/2 and ERK5 ("big MAP kinase 1"). frontiersin.orgnih.gov The ERK1/2 pathway is associated with cellular proliferation, while ERK5 is linked to cellular differentiation and muscle cell development. frontiersin.orgnih.gov

RhoA/Rho Kinase (ROCK) Pathway : This pathway is also activated by the OXTR and contributes to the contractile effects in myometrial cells. genome.jp

Trophic Functions : A phosphoproteomics study revealed a novel trophic role for oxytocin. It was found to induce the dephosphorylation of the eukaryotic translation elongation factor 2 (eEF2) via a PKC-dependent mechanism. nih.gov Dephosphorylation of eEF2 is a critical step in protein synthesis, suggesting oxytocin plays a role in cellular growth and maintenance. nih.gov

The context of the cellular environment can also dictate signaling outcomes. Studies on rat myometrial cells have shown that OXTR signaling differs significantly between pregnant and non-pregnant states, with an upregulation of adenylyl cyclase II during pregnancy altering the receptor's coupling dynamics between Gq and Gi proteins. nih.gov

| Pathway Family | Key Mediator(s) | Primary Downstream Effect(s) | Associated Function(s) |

|---|---|---|---|

| Canonical Gq/11 | Phospholipase C (PLC), IP₃, Ca²⁺ | Increased intracellular calcium | Smooth muscle contraction |

| Alternative Gi/o | Adenylyl Cyclase | Inhibition of cAMP production | Cell growth inhibition |

| MAP Kinase | ERK1/2, ERK5 | Gene expression changes | Cell proliferation and differentiation |

| Rho Kinase | RhoA / ROCK | Myosin light chain phosphorylation | Smooth muscle contraction |

| Protein Synthesis | eEF2 dephosphorylation | Peptide chain elongation | Trophic effects, cell growth |

Precision Analog Design for Targeted Research Interventions

The therapeutic and research potential of this compound is hampered by its poor pharmacokinetic profile, including a short half-life and limited ability to cross the blood-brain barrier. nih.govnih.gov This has spurred extensive efforts in medicinal chemistry to design and synthesize novel oxytocin analogs with improved properties. nih.govresearchgate.net These efforts aim to create tool compounds that allow researchers to dissect the specific roles of oxytocin signaling with greater precision.

Key strategies in precision analog design include:

Improving Stability and Duration of Action : Modifications such as replacing the labile disulfide bridge with a more stable lactam bond have been employed to increase metabolic resistance. nih.govresearchgate.netacs.org Carbetocin is a well-known, longer-acting agonist used clinically, while newer analogs like ASK2131 have been developed with an even longer half-life for research into obesity. nih.govnih.gov

Enhancing Receptor Selectivity : Oxytocin and the related hormone vasopressin have similar structures and can cross-react with each other's receptors. medchemexpress.com A major goal is to design analogs with high selectivity for the OXTR over vasopressin receptors (V1aR, V1bR, V2R) to avoid off-target effects. nih.govnih.gov Glycosidation has emerged as a successful strategy to create highly selective, stable, and brain-penetrant analogs. nih.govacs.org

Creating "Superagonists" : Researchers have developed analogs that bind to the OXTR with even higher potency than endogenous oxytocin. acs.org One such fluorobenzyl analog demonstrated 30% higher potency, providing a powerful tool for receptor activation studies. acs.org

Developing Photoswitchable Probes : A particularly innovative frontier is the development of photopharmacology, which involves incorporating light-sensitive chemical groups (photochromic moieties) into the oxytocin molecule. nih.gov These "caged" or "photoswitchable" analogs, such as those incorporating azobenzene, remain inactive until exposed to a specific wavelength of light. nih.govnih.gov This technology offers unprecedented spatiotemporal control, allowing researchers to activate oxytocin signaling in specific brain regions or tissues at precise moments, which is crucial for mapping neural circuits and understanding dynamic biological processes. nih.govdigitellinc.com

| Analog Name/Type | Key Feature(s) | Primary Research Application |

|---|---|---|

| Carbetocin | Longer-acting agonist | Studying sustained OXTR activation |

| Atosiban | Antagonist / Biased agonist (Gi) | Blocking Gq signaling; studying biased agonism |

| ASK2131 | Long-acting, selective agonist | Investigating chronic effects on metabolism |

| Photoswitchable Analogs | Light-activated (optopharmacology) | High-precision spatiotemporal control of receptor activity |

| Glycosylated Analogs | Increased stability, selectivity, and brain penetrance | Studying central nervous system effects after peripheral administration |

Development of Sophisticated Animal Models to Unravel Complex Neurobiological Roles

Animal models have been indispensable for elucidating the functions of oxytocin. nobaproject.comresearchgate.net While traditional rodent models have provided foundational knowledge, the field is rapidly advancing toward more sophisticated models and techniques that allow for a deeper and more precise investigation of oxytocin's role in complex behaviors.

Socially Monogamous Models : The prairie vole (Microtus ochrogaster) has been a cornerstone of oxytocin research. nobaproject.com Unlike standard laboratory mice and rats, these rodents form long-term, monogamous pair bonds, making them an invaluable model for studying the neurobiology of social attachment, parental care, and affiliation. nobaproject.comdrugdiscoverynews.com

Genetic Manipulation : The creation of transgenic mice that lack the gene for oxytocin (OXT-KO) or its receptor (OXTR-KO) has been crucial for confirming the role of this system in behaviors like social recognition. nih.govnih.gov More recently, the application of CRISPR-Cas9 gene-editing technology in non-traditional models like the prairie vole is challenging long-held assumptions. thetransmitter.org A recent study using CRISPR to create OXTR-deficient prairie voles found that they could still form pair bonds, suggesting that the brain may have compensatory mechanisms for this critical social function. drugdiscoverynews.comthetransmitter.org

Optogenetics and Chemogenetics : The development of optogenetics (using light to control genetically modified neurons) and chemogenetics (using engineered receptors activated by specific designer drugs, known as DREADDs) has transformed neuroscience research. nih.govresearchgate.net By expressing light-sensitive channels (e.g., Channelrhodopsin) or DREADDs specifically in oxytocin-producing neurons, researchers can now turn these neurons "on" or "off" with remarkable precision in freely moving animals. nih.govresearchgate.netresearchgate.netstanford.edu These tools allow for the direct testing of causal links between the activity of oxytocin neurons in specific brain circuits and complex behaviors like social motivation and anxiety. nih.gov

Advanced Behavioral Paradigms : To better understand social dynamics, researchers are moving beyond simple dyadic interaction tests. The use of wireless optogenetic devices enables the manipulation of neuronal activity in group-housed animals within semi-naturalistic environments over extended periods. nih.gov This approach has revealed that sustained activation of oxytocin neurons can dynamically elevate both pro-social and agonistic behaviors, highlighting the critical role of social context in shaping the effects of oxytocin. nih.gov Animal models are also being leveraged to clarify the role of the oxytocin system in neurodevelopmental conditions like autism spectrum disorder (ASD). nih.govnih.gov

The combination of these advanced animal models with precision-engineered chemical tools is paving the way for an unprecedented understanding of the intricate and context-dependent roles of this compound in the brain and body.

Q & A

Q. How can researchers ensure the stability of oxytocin acetate during experimental protocols?

this compound degrades rapidly under suboptimal conditions. To maintain stability:

- Store lyophilized peptide at 2–8°C and reconstituted solutions at –20°C for long-term use .

- Use acetate buffers (pH 4–5) to minimize degradation, as higher buffer concentrations correlate with reduced degradation rates .

- Validate purity (>95%) via HPLC or mass spectrometry post-reconstitution .

Q. What standardized assays are recommended for quantifying this compound in biological samples?

- Radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) are widely used but may cross-react with structurally similar peptides. Include controls for specificity .

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher specificity and sensitivity, particularly for distinguishing this compound from endogenous oxytocin isoforms .

Q. How should experimental designs account for oxytocin’s dual roles in uterine contraction and social behavior?

- Use dose-response curves to differentiate physiological (e.g., 5–10 IU/kg for uterine motility) vs. behavioral effects (e.g., 100–1000 µg/kg for social cognition) .

- Control for estrogen/progesterone levels in reproductive studies, as these hormones modulate uterine sensitivity to oxytocin .

Advanced Research Questions

Q. How can contradictory findings about oxytocin’s social effects be reconciled in meta-analyses?